molecular formula C14H25NO4 B1363550 Boc-N-methyl-tranexamic acid

Boc-N-methyl-tranexamic acid

カタログ番号: B1363550
分子量: 271.35 g/mol
InChIキー: HCDBMQKQNARMBU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexane-1-carboxylic acid typically involves the protection of the amino group of tranexamic acid with a tert-butoxycarbonyl (Boc) group. This is achieved through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to ensure the selective protection of the amino group .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or chromatography techniques to obtain a high-purity product suitable for further applications .

化学反応の分析

Types of Reactions

4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the deprotected amine, substituted derivatives, and oxidized or reduced forms of the cyclohexane ring .

科学的研究の応用

Pharmaceutical Development

Boc-N-methyl-tranexamic acid plays a significant role in the synthesis of antifibrinolytic agents. These agents are crucial for managing bleeding disorders such as menorrhagia and trauma-induced hemorrhage. The compound acts by inhibiting plasminogen activation, thereby reducing fibrinolysis and subsequent blood loss during surgical procedures and in patients with bleeding disorders .

Key Findings:

  • Menorrhagia Treatment: Clinical studies indicate that tranexamic acid can reduce menstrual blood loss by approximately 50% in women suffering from menorrhagia .
  • Trauma Management: In trauma settings, the administration of tranexamic acid has been associated with reduced in-hospital mortality rates among patients experiencing significant hemorrhage .

Biochemical Research

In biochemical research, this compound is utilized to explore the mechanisms underlying blood coagulation and fibrinolysis. It aids researchers in understanding how these processes can be manipulated for therapeutic benefits.

Applications:

  • Mechanistic Studies: Researchers employ this compound to study the interactions between plasminogen and fibrin, contributing to the development of novel therapeutic strategies for coagulation disorders .

Cosmetic Formulations

The compound's properties extend to the cosmetic industry, where it is used in formulations aimed at improving skin tone and reducing hyperpigmentation. Its ability to inhibit excessive fibrinolysis can also support skin healing processes.

Applications:

  • Skincare Products: this compound is incorporated into creams and serums designed to target skin discoloration and enhance overall complexion .

Diagnostic Applications

This compound can be employed in diagnostic assays to measure fibrinolytic activity. This application is vital for clinical diagnostics, particularly in assessing patients' coagulation status prior to surgical interventions.

Key Insights:

  • Clinical Diagnostics: The compound's role in measuring fibrinolytic activity provides essential data that can inform treatment decisions in various clinical settings .

Drug Delivery Systems

Recent research has explored this compound's potential in developing targeted drug delivery systems. By enhancing the efficacy and safety of therapeutic agents, this application could lead to improved patient outcomes.

Research Highlights:

  • Targeted Delivery: Studies indicate that formulations incorporating this compound may improve the pharmacokinetic properties of existing drugs, allowing for more effective treatment regimens .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Pharmaceutical DevelopmentSynthesis of antifibrinolytic agents for bleeding disordersReduces blood loss during surgical procedures
Biochemical ResearchStudies on blood coagulation mechanismsAdvances understanding of coagulation disorders
Cosmetic FormulationsUsed in skincare products for hyperpigmentation reductionImproves skin tone and healing
Diagnostic ApplicationsAssays to measure fibrinolytic activityInforms treatment decisions
Drug Delivery SystemsEnhances efficacy and safety of therapeutic agentsImproves patient outcomes

Case Studies

  • Menorrhagia Management: A clinical trial involving women with menorrhagia demonstrated that those treated with tranexamic acid experienced a significant reduction in menstrual blood loss compared to those receiving placebo treatments .
  • Trauma Care: A retrospective analysis of trauma patients showed that early administration of tranexamic acid significantly lowered the risk of in-hospital mortality across various trauma phenotypes, underscoring its importance in emergency care settings .

作用機序

The compound exerts its effects primarily through the inhibition of plasminogen activation, which prevents the breakdown of fibrin clots. The Boc protecting group ensures the stability of the compound during synthesis and allows for selective deprotection under specific conditions. The molecular targets include plasminogen and its activators, which are involved in the fibrinolytic pathway .

類似化合物との比較

Similar Compounds

Uniqueness

4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexane-1-carboxylic acid is unique due to its Boc protecting group, which provides stability and allows for selective reactions during synthesis. This makes it a valuable intermediate in the production of high-purity tranexamic acid and related compounds .

特性

分子式

C14H25NO4

分子量

271.35 g/mol

IUPAC名

4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15(4)9-10-5-7-11(8-6-10)12(16)17/h10-11H,5-9H2,1-4H3,(H,16,17)

InChIキー

HCDBMQKQNARMBU-UHFFFAOYSA-N

正規SMILES

CC(C)(C)OC(=O)N(C)CC1CCC(CC1)C(=O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。